Dazoxiben - 78218-09-4

Dazoxiben

Catalog Number: EVT-254946
CAS Number: 78218-09-4
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dazoxiben is a synthetic compound classified as a thromboxane synthase inhibitor. [, , , ] It selectively targets the thromboxane A2 (TXA2) synthase enzyme, thereby inhibiting the conversion of prostaglandin H2 (PGH2) to TXA2. [, , , ] This selective inhibition makes Dazoxiben a valuable tool in scientific research to investigate the role of TXA2 in various physiological and pathological processes. [, , , ]

Overview

Dazoxiben is a synthetic compound that serves as a selective inhibitor of thromboxane A2 synthetase. It has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases due to its role in modulating platelet aggregation and vascular tone. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, making its inhibition a target for managing conditions such as hypertension and thrombosis.

Source and Classification

Dazoxiben was first synthesized in the early 1980s and is classified as an imidazole-derived compound. Its chemical structure allows it to selectively inhibit the enzyme responsible for the synthesis of thromboxane A2, distinguishing it from other compounds that may affect prostaglandin pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dazoxiben involves a multi-step process, typically starting from simpler organic precursors. The key steps include:

  1. Formation of Imidazole Ring: The initial step involves the condensation of appropriate aldehydes with primary amines to form imidazole derivatives.
  2. Thromboxane Synthetase Inhibition: The compound is designed to fit into the active site of thromboxane synthetase, preventing substrate binding.

A detailed synthesis method reported includes the reaction of 2-(4-chlorophenyl)-1H-imidazole with various acyl chlorides under controlled conditions to yield Dazoxiben with high purity .

Molecular Structure Analysis

Structure and Data

Dazoxiben has a complex molecular structure characterized by an imidazole ring. Its molecular formula is C14H12ClN3O3, and it has a molecular weight of approximately 305.72 g/mol. The structural representation can be described as follows:

  • Core Structure: The imidazole ring contributes to its pharmacological activity.
  • Functional Groups: Presence of chlorine and carbonyl groups enhances its binding affinity to thromboxane synthetase.
Chemical Reactions Analysis

Reactions and Technical Details

Dazoxiben undergoes several chemical reactions that are critical for its function:

  1. Inhibition of Thromboxane Synthesis: Dazoxiben competes with arachidonic acid for binding to thromboxane synthetase, thereby reducing the production of thromboxane A2 .
  2. Metabolism: In vivo studies indicate that Dazoxiben is metabolized primarily in the liver, where it may undergo hydroxylation and conjugation reactions, leading to various metabolites that can also exhibit pharmacological activity .
Mechanism of Action

Process and Data

The mechanism by which Dazoxiben exerts its effects involves:

  1. Binding Affinity: Dazoxiben binds to the active site of thromboxane synthetase with high affinity, effectively blocking the conversion of prostaglandin H2 into thromboxane A2.
  2. Reduction of Platelet Aggregation: By inhibiting thromboxane A2 synthesis, Dazoxiben reduces platelet aggregation and promotes vasodilation, which can be beneficial in preventing thrombotic events .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dazoxiben exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under normal laboratory conditions but should be protected from light and moisture to maintain potency.
  • Melting Point: Dazoxiben has a melting point range that varies based on purity but typically falls between 150°C to 155°C.
Applications

Scientific Uses

Dazoxiben has been extensively studied for its potential applications in various medical fields:

  1. Cardiovascular Research: It is used in studies aimed at understanding the role of thromboxane A2 in cardiovascular diseases such as hypertension and myocardial infarction.
  2. Vascular Disorders: Research indicates that Dazoxiben may help alleviate symptoms associated with Raynaud's phenomenon by improving blood flow through vasodilation .
  3. Combination Therapies: There is ongoing research into using Dazoxiben in combination with other antiplatelet agents like aspirin to enhance therapeutic outcomes while minimizing side effects .
Mechanisms of Action in Thromboxane Modulation

Inhibition of Thromboxane Synthase: Selectivity and Enzymatic Targets

Dazoxiben (4-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid) is a selective inhibitor of thromboxane-A synthase (TBXAS1), the enzyme responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2) and 12-hydroxyheptadecatrienoic acid (12-HHT) [1] [3]. This enzyme, with a molecular weight of 60.5 kDa, is a cytochrome P450 hemoprotein predominantly expressed in platelets and vascular endothelial cells [3]. Dazoxiben binds competitively to the heme-active site of TBXAS1, exhibiting high specificity for thromboxane synthase over related prostaglandin synthases (e.g., prostacyclin synthase) or cyclooxygenase (COX) isoforms [2] [4].

Biochemical studies confirm its potent inhibitory activity, reducing TXA2 production by 45.5–75% in platelets and vascular tissues at concentrations of 10–100 μM [2] [4]. Notably, Dazoxiben does not inhibit cyclooxygenase, allowing continued PGH2 generation from arachidonic acid [5]. This selectivity distinguishes it from non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, which irreversibly block COX.

Table 1: Enzymatic Selectivity Profile of Dazoxiben

Enzyme TargetInhibition EfficacyFunctional Consequence
Thromboxane-A synthase70-75% reductionAbolished TXA2/12-HHT synthesis
Cyclooxygenase-1 (COX-1)<5% reductionPreserved PGH2 production
Prostacyclin synthaseNo significant effectUnaltered PGI2 synthesis
Renal P450 monooxygenasesWeak inhibitionMinimal impact on renal thromboxane production

Redirection of Prostaglandin Endoperoxide Metabolism

By blocking thromboxane synthase, Dazoxiben induces a metabolic shift in prostaglandin endoperoxide (PGH2) utilization. Accumulated PGH2 is shunted toward alternative pathways, increasing synthesis of anti-aggregatory and vasodilatory prostaglandins:

  • Prostacyclin (PGI2): Elevated 2–3 fold in vascular endothelium due to PGH2 redirection to prostacyclin synthase [4] [7]. This is evidenced by increased plasma 6-keto-PGF1α (PGI2 metabolite) in human subjects [5].
  • Prostaglandin E2 (PGE2): Enhanced in renal and inflammatory cells, promoting vasodilation and cytoprotection [7].

This shunting mechanism underpins Dazoxiben’s dual functionality: suppressing pro-thrombotic TXA2 while amplifying endogenous anti-thrombotic mediators [7]. In whole blood clotting assays, Dazoxiben increases 6-keto-PGF1α by >100% while reducing TXB2 (TXA2 metabolite) to near-undetectable levels [5]. Notably, aspirin pre-treatment abolishes this effect by blocking COX-derived PGH2 production [1] [4].

Table 2: Prostanoid Profile Changes After Dazoxiben Administration

ProstanoidChangeBiological Effect
Thromboxane B2 (TXB2)↓ 50–75%Reduced vasoconstriction/platelet aggregation
6-keto-PGF1α↑ 100–120%Enhanced vasodilation/anti-aggregation
Prostaglandin E2↑ 40–60%Vasodilation/cytoprotection
12-HHT↓ 70–80%Attenuated leukocyte adhesion

Differential Effects on Platelet vs. Vascular vs. Renal Thromboxane A2 Biosynthesis

Dazoxiben exhibits tissue-specific efficacy due to variations in enzyme expression, substrate availability, and metabolic redirection capacity:

  • Platelets: Maximally suppresses TXA2 synthesis (↓75%) and arachidonate-induced aggregation (↓46%) [2] [5]. However, it incompletely inhibits "secondary" platelet aggregation mediated by adenosine diphosphate (ADP), unlike aspirin [5].
  • Vascular Tissue: Inhibits cold-induced vasoconstriction in human forearm vessels, but efficacy depends on individual platelet responsiveness [1]. In "responders" (Group I), Dazoxiben abolishes vasoconstriction by suppressing vascular TXA2 and amplifying PGI2. Non-responders (Group II) show unchanged vascular tone, linked to insufficient platelet TXA2 inhibition [1] [4].
  • Renal Tissue: Fails to improve renal function in hepatorenal syndrome despite reducing urinary TXB2 by 50–75% [2] [3]. This suggests non-thromboxane mediators (e.g., endothelin) dominate renal vasoconstriction.

These disparities arise because vascular and renal tissues lack significant thromboxane synthase activity compared to platelets. Consequently, Dazoxiben’s vasomodulatory effects primarily reflect amplified PGI2 synthesis in endothelium rather than direct TXA2 suppression [1] [4]. In renal vasculature, compensatory mechanisms—such as upregulated COX-2—maintain vasoconstrictor prostanoid synthesis, limiting Dazoxiben’s efficacy [2].

Table 3: Tissue-Specific Responses to Dazoxiben

TissueTXA2 InhibitionKey Functional Outcome
Platelets70–75% reductionImpaired aggregation; preserved adhesion
Vascular Endothelium40–50% reductionAttenuated vasoconstriction (responders only)
Renal Glomeruli50–60% reductionNo improvement in creatinine clearance
Uterine Tissue*>90% reductionNo effect on contractile activity

*Data from rat studies using analog compound OKY-046 [2]

Properties

CAS Number

78218-09-4

Product Name

Dazoxiben

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzoic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)

InChI Key

XQGZSYKGWHUSDH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2

Synonyms

4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid hydrochloride
dazoxiben
dazoxiben hydrochloride
UK 37248
UK 37248-01
UK-37,248
UK-37,248-01
UK-37248

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.